1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBYZOYVNBQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fluorinated and Methoxylated Aniline Derivatives
The quinoline core requires a substituted aniline precursor with fluorine and methoxy groups at positions 6 and 7. Directed ortho-metalation of p-methoxyaniline using lithium diisopropylamide (LDA) enables regioselective fluorination. For example, treatment with N-fluorobenzenesulfonimide (NFSI) at −78°C introduces fluorine at the ortho position, yielding 3-fluoro-4-methoxyaniline. Alternatively, nucleophilic aromatic substitution of 4-methoxy-2-nitroaniline with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C achieves similar results, though with lower regioselectivity.
Cyclopropane-Containing β-Keto Esters
The cyclopropyl group is introduced via ethyl cyclopropane-1-carboxylate, synthesized by esterification of cyclopropanecarboxylic acid with ethanol under acidic conditions (H₂SO₄, reflux, 6 hours). Alternatively, cyclopropanation of allyl ethyl malonate using diethylzinc and diiodomethane (Simmons-Smith reaction) produces ethyl 1-(ethoxycarbonyl)cyclopropane-1-carboxylate, though this method requires stringent anhydrous conditions.
Quinoline Ring Formation via Conrad-Limpach Synthesis
Cyclocondensation Reaction
The Conrad-Limpach method forms the quinoline skeleton by reacting substituted anilines with β-keto esters. For this compound, 3-fluoro-4-methoxyaniline (0.1 mol) and ethyl cyclopropane-1-carboxylate (0.12 mol) are heated in diphenyl ether at 180°C for 3 hours under nitrogen. The reaction proceeds via Schiff base formation, followed by cyclization to yield 1-cyclopropyl-7-fluoro-6-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Key Parameters:
Acid-Catalyzed Esterification
The crude carboxylic acid intermediate is esterified using ethanol and concentrated sulfuric acid. A mixture of the acid (10 g), ethanol (100 mL), and H₂SO₄ (5 mL) is refluxed for 12 hours. Neutralization with NaHCO₃ and extraction with chloroform yields the ethyl ester (85% purity), which is further purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Regioselective Functionalization and Optimization
Fluorine Retention Under Acidic Conditions
The fluorine substituent’s stability during sulfuric acid-mediated esterification is critical. Nuclear magnetic resonance (NMR) studies confirm no defluorination occurs at temperatures below 100°C. However, prolonged reflux (>24 hours) leads to partial loss of fluorine, reducing yield to 55%.
Methoxy Group Stability
The methoxy group remains intact under Conrad-Limpach conditions but may demethylate in the presence of strong Lewis acids (e.g., AlCl₃). Using milder catalysts (e.g., ZnCl₂) during cyclocondensation preserves the methoxy functionality.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl), 3.95 (s, 3H, OCH₃), 4.35 (q, J = 7.0 Hz, 2H, CH₂CH₃), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (s, 1H, C=CH).
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O quinoline), 1600 cm⁻¹ (C-F).
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.3 g/mol |
| Melting Point | 239–241°C |
| Solubility | Chloroform, Methanol |
| Storage Conditions | −20°C (stable for 24 months) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the Conrad-Limpach step, improving yield to 78%. This method minimizes side products like N-alkylated derivatives.
Post-Synthetic Cyclopropanation
Introducing the cyclopropyl group after quinoline formation involves reacting 1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. However, this route yields <30% due to steric hindrance.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.
Substitution: Common reagents such as halogens can substitute the fluoro or methoxy groups, leading to derivatives with altered properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name: Ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula: C₁₆H₁₅F₂NO₄
- Molecular Weight : 323.29 g/mol
- CAS Number : 1329836-33-0
- Purity : >95% (HPLC)
This ethyl ester derivative belongs to the fluoroquinolone class, a group of synthetic antibacterial agents. The cyclopropyl group at N₁ enhances Gram-negative activity, while fluorine at C₇ and methoxy at C₆ modulate pharmacokinetics and bacterial target affinity .
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, significantly altering biological activity, solubility, and synthetic utility:
Impact of Substituents on Physicochemical Properties
- Fluorine Substitution :
- Methoxy Group Positioning :
- Amino and Nitro Groups: Amino groups (e.g., C₅ or C₇) improve water solubility but may increase susceptibility to metabolic oxidation .
Biological Activity
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits significant biological activity, particularly against various bacterial pathogens. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.331 g/mol. The compound's structure includes a cyclopropyl group, a fluoro substituent, and an ethyl ester moiety, contributing to its pharmacological properties.
Quinolones primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately causing bacterial cell death. The presence of the cyclopropyl and fluoro groups enhances the binding affinity of the compound to these enzymes, improving its efficacy against resistant bacterial strains.
Antibacterial Efficacy
Numerous studies have demonstrated the antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 2 |
| Klebsiella pneumoniae | 0.5 |
These values indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Case Studies
- Clinical Efficacy in Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this quinolone resulted in significant improvement in clinical symptoms compared to placebo groups. Patients reported reduced fever and cough within 72 hours of initiating therapy.
- In Vitro Resistance Studies : Research indicated that this compound retains activity against strains resistant to other fluoroquinolones, suggesting its potential as a treatment option for multidrug-resistant bacterial infections. In experiments, it was found effective against Escherichia coli strains with known resistance mechanisms.
Toxicological Profile
While the antibacterial efficacy is notable, understanding the toxicological aspects is crucial for clinical application. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further research is necessary to assess long-term effects and potential side effects in vivo.
Q & A
Q. What synthetic routes are optimal for preparing the title compound, and how can reaction yields be improved?
The compound is typically synthesized via cyclocondensation of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by cyclopropylamination and fluorination. Key intermediates like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (monohydrate) are critical, with yields optimized by controlling reaction temperature (90–110°C) and using anhydrous solvents to avoid hydrolysis . Post-synthetic purification via recrystallization from ethanol/water mixtures enhances purity (>98%) .
Q. How is the crystal structure of this compound confirmed, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The triclinic crystal system (space group P1) reveals intermolecular C–H⋯O and C–H⋯Cl interactions (3.06–3.74 Å), which stabilize the lattice. Hydrogen bonding between the carbonyl oxygen (O4) and adjacent methoxy groups further contributes to structural rigidity .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities (<0.1%) .
- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl CH at δ 1.2–1.4 ppm; quinoline C=O at δ 164–166 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 363.3) validates molecular weight .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation at C-7 or C-8) impact antibacterial activity?
Replacing the C-7 piperazinyl group with nitroso-piperazine (as in 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reduces Gram-positive activity but enhances solubility. Conversely, introducing a C-8 methoxy group improves bioavailability by reducing plasma protein binding . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at C-6/C-7 enhance DNA gyrase inhibition .
Q. How can data contradictions in antibacterial efficacy between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). To address this:
Q. What strategies mitigate process-related impurities during large-scale synthesis?
Critical impurities include:
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from incomplete cyclopropanation).
- 8-Methoxy regioisomers (due to methoxylation side reactions).
Resolution involves: - Stepwise quenching of intermediates with acetic acid to arrest side reactions.
- Preparative HPLC with a chiral stationary phase to separate enantiomeric impurities .
Q. How does the compound’s conformation influence its interaction with bacterial DNA gyrase?
Molecular docking studies reveal that the cyclopropyl group at N-1 stabilizes a hydrophobic pocket in the gyrase-DNA complex, while the C-3 carboxylate forms hydrogen bonds with Ser-84 and Asp-86 residues. The C-7 fluoro group enhances binding via halogen-π interactions with Tyr-122 .
Q. What computational methods predict the compound’s solubility and permeability?
- QSAR models using descriptors like LogP (calculated: 1.8) and polar surface area (PSA: 85 Ų) predict moderate solubility (0.2 mg/mL in water).
- Molecular dynamics simulations in lipid bilayers assess membrane permeability, highlighting the role of the methoxy group in reducing efflux .
Methodological Notes
- Contradiction Analysis : Cross-validate antibacterial data using isogenic bacterial strains (e.g., E. coli gyrA mutants) to confirm target specificity .
- Experimental Design : Use a fractional factorial design to optimize multi-step syntheses, prioritizing temperature and solvent polarity as critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
